molecular formula C4H6ClNO2 B13730098 (2-Chloroethylideneamino) acetate CAS No. 33779-80-5

(2-Chloroethylideneamino) acetate

Cat. No.: B13730098
CAS No.: 33779-80-5
M. Wt: 135.55 g/mol
InChI Key: NNZSYRJHOFUIEM-UHFFFAOYSA-N
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Description

(2-Chloroethylideneamino) acetate is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloroethylidene group attached to an amino acetate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroethylideneamino) acetate typically involves the reaction of ethyl chloroacetate with an appropriate amine under controlled conditions. One common method involves the use of ethyl chloroacetate and aqueous ammonia in a cold environment to produce the desired compound . The reaction is carried out in a round-bottomed flask with vigorous stirring, and the temperature is maintained at 0–5°C to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent quality and yield. The reaction mixture is typically subjected to purification steps, such as crystallization or distillation, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethylideneamino) acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with other carbonyl compounds to form more complex structures.

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding amine and acetic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Catalysts: Acid or base catalysts are often employed to facilitate hydrolysis and condensation reactions.

    Solvents: Reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane, depending on the specific reaction requirements.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives, while hydrolysis results in the formation of amines and acetic acid.

Scientific Research Applications

(2-Chloroethylideneamino) acetate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for the development of new drugs with antimicrobial and anticancer properties.

    Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which (2-Chloroethylideneamino) acetate exerts its effects involves its interaction with various molecular targets. The chloroethylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction can disrupt normal cellular processes, making the compound useful in studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Ethyl chloroacetate: A precursor in the synthesis of (2-Chloroethylideneamino) acetate, used in similar chemical reactions.

    Chloroacetamide: Shares the chloro group and undergoes similar substitution and hydrolysis reactions.

    Aminoacetates: Compounds with similar amino acetate moieties, used in various synthetic applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions and form stable complexes with biological molecules sets it apart from other similar compounds.

Properties

CAS No.

33779-80-5

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

IUPAC Name

(2-chloroethylideneamino) acetate

InChI

InChI=1S/C4H6ClNO2/c1-4(7)8-6-3-2-5/h3H,2H2,1H3

InChI Key

NNZSYRJHOFUIEM-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)O/N=C/CCl

Canonical SMILES

CC(=O)ON=CCCl

Origin of Product

United States

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